molecular formula C19H16F3N3O B10917960 N-benzyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

N-benzyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10917960
M. Wt: 359.3 g/mol
InChI Key: VZNKNIFLOIIUAY-UHFFFAOYSA-N
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Description

N-BENZYL-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a benzyl group, a methoxyphenyl group, and a trifluoromethyl-substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactionsThe methoxyphenyl group is then attached via a Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency . Finally, the benzylamine moiety is introduced through reductive amination, completing the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenol derivatives, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

N-BENZYL-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:

Mechanism of Action

The mechanism by which N-BENZYL-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to particular enzymes or receptors, thereby modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-N-[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE
  • N-BENZYL-N-[4-(3-METHOXYPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE

Uniqueness

N-BENZYL-N-[4-(3-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to the specific positioning of the methoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known to impart unique electronic properties, making this compound distinct from its analogs .

Properties

Molecular Formula

C19H16F3N3O

Molecular Weight

359.3 g/mol

IUPAC Name

N-benzyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C19H16F3N3O/c1-26-15-9-5-8-14(10-15)16-11-17(19(20,21)22)25-18(24-16)23-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,23,24,25)

InChI Key

VZNKNIFLOIIUAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)NCC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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